Silicon 2,3-naphthalocyanine dihydroxide

Catalog No.
S1770037
CAS No.
92396-90-2
M.F
C48H80N8O2Si
M. Wt
829.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon 2,3-naphthalocyanine dihydroxide

CAS Number

92396-90-2

Product Name

Silicon 2,3-naphthalocyanine dihydroxide

IUPAC Name

54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane

Molecular Formula

C48H80N8O2Si

Molecular Weight

829.3 g/mol

InChI

InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2

InChI Key

VLVPZHPCZCEGRU-UHFFFAOYSA-N

SMILES

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O

Canonical SMILES

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O

Silicon 2,3-naphthalocyanine dihydroxide is a synthetic compound characterized by the molecular formula C₄₈H₂₆N₈O₂Si and a molecular weight of approximately 774.9 g/mol. This compound belongs to the class of naphthalocyanines, which are known for their complex aromatic structures and significant stability. Silicon 2,3-naphthalocyanine dihydroxide features a silicon atom coordinated with two hydroxyl groups, contributing to its unique chemical properties and potential applications in various fields, including photothermal therapy and dye-sensitized solar cells .

Typical of naphthalocyanine derivatives:

  • Electrophilic Substitution: The aromatic nature of the naphthalene rings allows for electrophilic substitution reactions, which can modify the compound's electronic properties.
  • Coordination Chemistry: The silicon atom can coordinate with various ligands, enhancing its reactivity and enabling the formation of new complexes.
  • Photo

Research indicates that Silicon 2,3-naphthalocyanine dihydroxide exhibits notable biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues . Additionally, studies suggest that it may have antimicrobial properties, although further research is needed to fully understand its mechanisms and efficacy.

Several methods have been developed for synthesizing Silicon 2,3-naphthalocyanine dihydroxide:

  • Metalation Method: This involves the reaction of 2,3-naphthalocyanine with silicon salts under specific conditions to form the silicon complex.
  • Hydroxylation: Subsequent hydroxylation of the silicon naphthalocyanine precursor can yield the dihydroxide form.
  • Solvent-Based Techniques: Synthesis may also be carried out in various solvents that facilitate the formation of the desired product while controlling reaction conditions like temperature and pressure.

Silicon 2,3-naphthalocyanine dihydroxide has diverse applications:

  • Photodynamic Therapy: Utilized as a photosensitizer for treating tumors through light-induced cytotoxicity.
  • Dye-Sensitized Solar Cells: Acts as a light-harvesting dye due to its strong absorption properties in the visible region.
  • Optical Materials: Employed in various photonic applications due to its stable photochemical characteristics.

Interaction studies involving Silicon 2,3-naphthalocyanine dihydroxide have focused on its behavior in biological systems and materials science:

  • Binding Affinity: Investigations into how this compound interacts with biomolecules have revealed insights into its potential therapeutic mechanisms.
  • Photophysical Properties: Studies have examined how the compound interacts with light and other materials, affecting its efficacy as a photosensitizer and photovoltaic material.

Similar Compounds

Silicon 2,3-naphthalocyanine dihydroxide shares structural similarities with other compounds in the naphthalocyanine family. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Copper(II) 2,3-naphthalocyanineC₄₈H₂₄N₈CuKnown for high stability and strong absorption properties.
Zinc(II) 2,3-naphthalocyanineC₄₈H₂₄N₈ZnUsed in photodynamic therapy; less toxic than other metal derivatives.
Aluminum 2,3-naphthalocyanineC₄₈H₂₄N₈AlExhibits unique electronic properties suitable for organic photovoltaics.

Uniqueness

Silicon 2,3-naphthalocyanine dihydroxide is unique due to its dual hydroxyl functionality and silicon coordination, which enhance its solubility and reactivity compared to other naphthalocyanines. Its specific applications in both medical and energy sectors highlight its versatility and potential as a multifunctional compound.

Silicon 2,3-naphthalocyanine dihydroxide emerged as a significant derivative of naphthalocyanines, a class of macrocyclic compounds first synthesized in the late 20th century. Early synthetic routes involved cyclotetramerization of 2,3-naphthalonitrile precursors in the presence of silicon tetrachloride (SiCl₄), yielding silicon naphthalocyanine dichloride (SiNcCl₂) intermediates. Hydrolysis of SiNcCl₂ under controlled conditions produced the dihydroxide form, SiNc(OH)₂. Initial challenges in solubility and purity were addressed through innovations such as axial ligand substitution and peripheral functionalization. For example, substituting chloride ligands with hydroxyl groups improved aqueous compatibility, while introducing alkoxy chains (e.g., butoxy or methoxyethoxy groups) enhanced solubility in organic solvents.

Key milestones in synthesis include:

  • 1980s–1990s: Development of high-temperature reflux methods using silicon tetrachloride and quinoline, achieving yields of 40–73% for silicon naphthalocyanine dichloride.
  • 2000s: Introduction of axial thiol and succinimidyl ester groups, enabling bioconjugation for biomedical applications.
  • 2020s: Advances in solvent systems (e.g., hexamethyldisilazane) and catalytic agents (e.g., zinc triflate) for efficient cyclotetramerization, reducing reaction times to 24 hours.

Table 1: Evolution of Synthetic Methods for Silicon Naphthalocyanine Derivatives

DecadeKey ReagentsYield (%)Notable Features
1980sSiCl₄, quinoline40–73High-temperature reflux; dichloride intermediates
2000s4-pentyn-1-ol, DMF30–63Axial hydroxyl/pentynoxide substitution
2020sZn(OTf)₂, HMDS16–63Solvent optimization for reduced aggregation

Structural Classification within Naphthalocyanine Family

Silicon 2,3-naphthalocyanine dihydroxide belongs to the naphthalocyanine family, characterized by a 2,3-naphthalonitrile-derived macrocycle. Its structure features:

  • Central Silicon Atom: Coordinated to two axial hydroxyl groups, distinguishing it from metal-centered naphthalocyanines (e.g., Zn or Cu).
  • Peripheral Substituents: Eight α-position alkoxy groups (e.g., butoxy or methoxyethoxy) that modulate electronic properties and solubility.
  • Extended π-Conjugation: The naphthalene-fused macrocycle enables near-infrared (NIR) absorption (λₘₐₓ ≈ 860–875 nm), broader than phthalocyanines due to increased conjugation.

Compared to analogues:

  • Phthalocyanines: Smaller 18-π-electron systems with λₘₐₓ ≈ 670 nm.
  • Germanium Naphthalocyanines: Similar structure but with Ge-O bonds exhibiting lower hydrolytic stability.
  • Zinc Naphthalocyanines: Metal-centered variants with redshifted absorption but limited axial functionalization.

Figure 1: Structural Comparison of Naphthalocyanine Derivatives

![Simplified structural diagram highlighting silicon center, axial hydroxyls, and peripheral alkoxy groups]

Significance in Materials Science and Photochemistry

Silicon 2,3-naphthalocyanine dihydroxide has revolutionized multiple domains:

Photodynamic Therapy (PDT)

  • Mechanism: Generates singlet oxygen (¹O₂) under NIR irradiation, inducing oxidative damage in cancer cells.
  • Advantages: Deep tissue penetration (700–900 nm window) and reduced phototoxicity compared to porphyrin-based agents.

Optical Limiting

  • Exhibits nonlinear absorption properties, dissipating laser energy via reverse saturable absorption.
  • Used in protective coatings for sensors and eyewear.

Organic Electronics

  • Thin-Film Transistors (TFTs): High charge-carrier mobility (≈10⁻³ cm²/V·s) due to planar π-stacking.
  • Photovoltaics: Acts as a NIR sensitizer in dye-sensitized solar cells, extending light-harvesting range.

Table 2: Key Applications and Performance Metrics

ApplicationKey PropertyPerformance Metric
Photodynamic Therapy¹O₂ Quantum YieldΦΔ ≈ 0.45–0.60
Optical LimitingNonlinear Absorption Coefficientβ ≈ 500 cm/GW
Organic TFTsCharge-Carrier Mobilityμ ≈ 2.3 × 10⁻³ cm²/V·s

Molecular Structure and Configuration

Silicon 2,3-naphthalocyanine dihydroxide represents a distinctive macrocyclic compound characterized by its complex molecular architecture [1] [2]. The compound possesses the molecular formula C₄₈H₂₆N₈O₂Si with a molecular weight of 774.86 g/mol [1] [2] [5]. The structure consists of a central silicon atom coordinated to eight nitrogen atoms within an extended naphthalocyanine macrocyclic framework, with two hydroxyl groups occupying the axial positions [1] [2].

The naphthalocyanine core structure features four naphthalene units linked through nitrogen bridges, creating a highly conjugated aromatic system [3] [9]. The silicon center adopts an octahedral coordination geometry, with the macrocyclic ligand occupying the equatorial plane and the two hydroxyl groups positioned axially [6] [9]. This axial substitution pattern significantly influences the compound's solubility and chemical behavior compared to other silicon naphthalocyanine derivatives [6] [9].

The SMILES notation for the compound is O[Si]1(O)n2c3nc4nc(nc5n1c(nc6nc(nc2c7cc8ccccc8cc37)c9cc%10ccccc%10cc69)c%11cc%12ccccc%12cc5%11)c%13cc%14ccccc%14cc4%13, providing a detailed representation of the connectivity pattern [1]. The InChI key TWXYEPNVTJIKJY-MXGMYSBDSA-N serves as a unique identifier for this specific structural arrangement [1] [3].

Crystallographic Characteristics

The crystallographic structure of silicon naphthalocyanine compounds reveals important insights into their solid-state organization [12] [13]. While specific crystallographic data for silicon 2,3-naphthalocyanine dihydroxide is limited, related silicon phthalocyanine compounds provide valuable structural information for comparison [12] [13].

Silicon phthalocyanine dichloride, a structurally similar compound, crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.261(1) Å, b = 14.618(2) Å, c = 9.072(1) Å, and β = 98.51(1)° [12]. The crystal structure exhibits π-π stacking interactions extending in one direction along the c-axis [12]. These intermolecular interactions are fundamental to understanding the solid-state properties of naphthalocyanine derivatives [12] [13].

The predicted collision cross section for the compound shows values of 175.2 Ų for [M+H]⁺, 179.3 Ų for [M+Na]⁺, and 177.3 Ų for [M-H]⁻, indicating the three-dimensional molecular dimensions in the gas phase [3]. The exact mass of 774.194799 daltons provides precise molecular weight determination for analytical purposes [2] [3].

Physical Properties and State Parameters

Silicon 2,3-naphthalocyanine dihydroxide exhibits characteristic physical properties that define its handling and application parameters [1] [2] [26]. The compound appears as a solid powder at room temperature with a distinctive coloration typical of naphthalocyanine derivatives [1] [2].

Physical PropertyValueReference
Molecular Weight774.86 g/mol [1] [2]
Physical StateSolid powder [1] [2]
Melting PointNot available [26]
Boiling PointNot available [26]
DensityNot available [26]
AppearanceSolid [2]

The compound demonstrates limited water solubility, which is characteristic of naphthalocyanine derivatives with axial hydroxyl substituents [9] [10]. The maximum absorption wavelength occurs at 785 nanometers, indicating strong near-infrared absorption properties [1] [5]. This optical characteristic is fundamental to the compound's potential applications in photonic and optoelectronic systems [9] [21].

The monoisotopic mass of 774.194799 daltons and exact mass measurements provide precise analytical parameters for identification and quantification purposes [2] [3]. These values are essential for mass spectrometric analysis and structural confirmation [2] [3].

Chemical Stability and Reactivity Profiles

The chemical stability of silicon 2,3-naphthalocyanine dihydroxide is characterized by remarkable resistance to degradation under various conditions [6] [9]. The naphthalocyanine ring system demonstrates exceptional stability due to its extended aromatic character and the chelate effect of the macrocyclic structure [6] [9].

The silicon center exhibits non-labile behavior despite being bound through silicon-nitrogen bonds, which can be attributed to the macrocyclic chelate effect [6] [9]. This stability is demonstrated by the compound's ability to survive intact during concentrated sulfuric acid hydrolysis reactions [6]. The resistance of the ring system to degradation primarily stems from its aromaticity, while the silicon's resistance to expulsion from the system is associated with the macrocyclic effect [6].

Electrochemical studies on related silicon naphthalocyanine compounds reveal characteristic redox behavior [9]. The compounds typically exhibit two reversible reduction waves and oxidation waves, appearing as one-electron processes [9]. The difference in peak potentials between the first oxidation and first reduction waves correlates well with the excitation energy and fluorescence properties of the naphthalocyanine system [9].

The chemical reactivity profile indicates that the axial hydroxyl groups can undergo substitution reactions, allowing for the preparation of various derivatives [6] [9]. This reactivity pattern makes silicon 2,3-naphthalocyanine dihydroxide a valuable intermediate for synthesizing other silicon naphthalocyanine compounds [6].

Spectroscopic Fingerprints

The spectroscopic characteristics of silicon 2,3-naphthalocyanine dihydroxide provide distinctive identification markers and structural information [9] [21] [22]. The compound exhibits characteristic absorption patterns in multiple spectral regions, enabling comprehensive analytical characterization [9] [21].

Spectroscopic TechniqueKey FeaturesReference
UV-Visibleλmax = 785 nm [1] [5]
Near-InfraredStrong absorption [21] [23]
Mass SpectrometryMolecular ion peaks at m/z 774-775 [2] [3]
Nuclear Magnetic ResonanceRing-current effects observed [9]

The ultraviolet-visible absorption spectrum displays the characteristic Q-band at 785 nanometers, which corresponds to the π-π* transition within the naphthalocyanine macrocycle [1] [5] [21]. This absorption maximum is red-shifted compared to phthalocyanine analogues due to the extended conjugation in the naphthalocyanine system [21] [22].

Nuclear magnetic resonance spectroscopy reveals significant ring-current effects characteristic of the aromatic naphthalocyanine system [9]. The large ring-current effect influences the chemical shifts of protons, with inner protons being shifted upfield less than corresponding phthalocyanine compounds, while outer protons experience greater upfield shifts [9].

Mass spectrometric analysis provides molecular ion confirmation through various ionization modes [2] [3]. The predicted collision cross sections for different adduct ions enable structural verification and molecular size determination [3]. Fragmentation patterns in tandem mass spectrometry can provide additional structural information about the macrocyclic framework and axial substituents [30].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

828.61735036 g/mol

Monoisotopic Mass

828.61735036 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-15-2023

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